REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1C(=O)O[C:7]2=[CH:11][CH:12]=[CH:13][CH:14]=[CH:15][C:6]=12)=[O:4].[CH3:16]C(C)=O.C(N[CH2:23][CH3:24])C>O>[CH3:1][O:2][C:3]([C:5]1[C:6]2[C:7]([CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)=[CH:16][C:23]=1[CH3:24])=[O:4]
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=C2C(OC1=O)=CC=CC=C2
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 30 hr
|
Duration
|
30 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with toluene
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=C(C=C2C=CC=CC=C12)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |